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2-(4,6-dichloro-1H-indol-3-yl)ethanamine

Cat. No.: B12113319
M. Wt: 229.10 g/mol
InChI Key: LEOIVPVKEVLVGP-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Indole-Based Scaffolds

Indole (B1671886) derivatives are ubiquitous in nature and are integral to fundamental biochemical processes. nih.gov The essential amino acid tryptophan, for instance, is an indole derivative that serves as a precursor to the neurotransmitter serotonin (B10506) and a wide range of secondary metabolites. nih.gov The structural motif of indole is also found in numerous alkaloids and bioactive compounds, which has spurred extensive research into their potential for drug development. researchgate.net

The ethanamine substituent at the 3-position classifies 2-(4,6-dichloro-1H-indol-3-yl)ethanamine as a tryptamine (B22526). Tryptamines are a well-known class of compounds with diverse biological activities, often interacting with the central nervous system. nih.govnih.gov The versatility of the indole scaffold allows for a wide range of substitutions, leading to a vast library of compounds with varied pharmacological profiles. mdpi.com The specific substitution pattern of this compound, with its dichlorination, places it within a subset of tryptamines that are subjects of specialized research.

Rationale for Research Focus on Halogenated Indole Ethanamines

The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a compound. pressbooks.pub Halogenation can influence a molecule's polarity, lipophilicity, and metabolic stability, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. pressbooks.pub In the context of indole ethanamines, halogenation can lead to compounds with altered receptor binding affinities and functional activities.

For example, the electronegativity of halogens can create polarized bonds, which can influence intermolecular interactions with biological targets. pressbooks.pub The presence of chlorine atoms on the indole ring of this compound is therefore not arbitrary; it is a deliberate design element intended to explore the impact of such substitutions on the compound's behavior. Research on halogenated tryptamines has shown that the position and nature of the halogen can significantly affect their biological effects. nih.gov

Overview of Academic Research Trajectories for the Compound Class

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related compounds, such as its 2-methyl analog, provide valuable insights. The academic focus for this class of halogenated indole ethanamines often revolves around their potential as modulators of biological pathways. For instance, the methylated analog, 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, has been investigated for its interactions with enzymes and receptors involved in cellular processes like cell growth and inflammation.

A significant area of academic inquiry is the synthesis of these complex molecules. The development of efficient synthetic routes to access functionalized indoles with specific substitution patterns is a continuous area of research. organic-chemistry.org For dichlorinated tryptamines, synthetic strategies may involve the reduction of a corresponding indole-3-acetonitrile (B3204565) precursor. The synthesis of related compounds often utilizes methods like the Fischer indole synthesis. Furthermore, research is directed towards understanding the structure-activity relationships (SAR) of these compounds, where variations in the substitution pattern are correlated with changes in biological activity. This can involve the synthesis of a series of analogs to probe the effects of different functional groups at various positions of the indole scaffold. researchgate.net

Compound Information Tables

Chemical Identity of this compound Hydrochloride

IdentifierValueSource
IUPAC NameThis compound;hydrochloride americanelements.com
CAS Number1049737-86-1 americanelements.com
Chemical FormulaC10H11Cl3N2 americanelements.com
Molecular Weight265.57 g/mol americanelements.com
InChI KeyMBCCWOBPGPMGRY-UHFFFAOYSA-N americanelements.com

Properties of the Analog 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine Hydrochloride

PropertyValueSource
IUPAC Name2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride sigmaaldrich.com
CAS Number1049742-84-8 sigmaaldrich.com
Linear FormulaC11H12Cl2N2 · HCl sigmaaldrich.com
InChI KeyZHOLRBWPQNSIHI-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2N2 B12113319 2-(4,6-dichloro-1H-indol-3-yl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

2-(4,6-dichloro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H10Cl2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1-2,13H2

InChI Key

LEOIVPVKEVLVGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CCN)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemodiversity of 2 4,6 Dichloro 1h Indol 3 Yl Ethanamine

De Novo Synthesis Strategies for the 2-(4,6-Dichloro-1H-indol-3-yl)ethanamine Core

The synthesis of this compound is a multi-step process that begins with the construction of the core indole (B1671886) structure, followed by specific modifications to introduce the desired functional groups.

Precursor Selection and Chemical Transformations for Indole Ring Construction

The formation of the 4,6-dichloroindole skeleton is the foundational step. Classic indole syntheses can be adapted for this purpose, with the choice of precursor being critical for introducing the chlorine atoms at the desired positions.

Several established methods for indole synthesis are applicable, each requiring a specifically substituted precursor to yield the 4,6-dichloroindole core.

Fischer Indole Synthesis : This method involves the reaction of an appropriately substituted phenylhydrazine (B124118) with an aldehyde or ketone. To obtain the 4,6-dichloroindole ring, 2,4-dichlorophenylhydrazine would be a key starting material. acs.org

Bischler-Möhlau Indole Synthesis : This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline. wikipedia.orgchemeurope.comresearchgate.netresearchgate.netyoutube.com For the synthesis of the target scaffold, this would involve reacting an α-halo ketone with 2,4-dichloroaniline. While historically known for harsh conditions, modern modifications, including the use of microwave irradiation, have improved its utility. wikipedia.orgchemeurope.comresearchgate.net

Other Methods : Other notable syntheses like the Japp-Klingemann, Nenitzescu, and Madelung syntheses also offer potential routes, each with its own set of required precursors and reaction conditions. researchgate.net

The selection of the synthesis route depends on the availability of starting materials, desired substitution patterns, and scalability of the reaction.

Table 1: Major Indole Synthesis Routes Applicable to 4,6-Dichloroindole

Synthesis Method Key Precursors General Description
Fischer Indole Synthesis 2,4-Dichlorophenylhydrazine, Aldehyde/Ketone (e.g., Pyruvic acid) Acid-catalyzed cyclization of a phenylhydrazone. acs.org

| Bischler-Möhlau Synthesis | 2,4-Dichloroaniline, α-Halo-ketone (e.g., α-bromoacetophenone) | Cyclization of an α-arylamino-ketone. wikipedia.orgresearchgate.net |

Regioselective Halogenation and Ethanamine Side Chain Introduction

Once the indole ring is formed, or if starting with an unsubstituted indole, regioselective halogenation is required. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution. bhu.ac.in However, controlling the position of halogenation can be challenging. Modern methods using specific catalysts or enzymes can achieve high regioselectivity. thieme-connect.comfrontiersin.orgresearchgate.netnih.gov For instance, enzymatic halogenation offers an environmentally benign approach with excellent catalyst-controlled selectivity. frontiersin.org The use of an N-protecting group can influence the position of halogenation; electron-withdrawing groups on the indole nitrogen tend to direct halogenation to the C2 position, while other conditions can selectively target the C3 position. researchgate.netnih.gov

With the 4,6-dichloroindole core established, the next crucial step is the introduction of the ethanamine side chain at the C-3 position. The C-3 position of indole is the most nucleophilic and prone to electrophilic attack. chemtube3d.comresearchgate.net A common and effective strategy involves a three-step sequence:

Formylation : The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group (-CHO) at the C-3 position of the indole ring, yielding 4,6-dichloro-1H-indole-3-carbaldehyde. acs.orgorgchemres.orgniscpr.res.insid.irijpcbs.com This reaction typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). niscpr.res.inijpcbs.com

Henry Reaction (Nitroaldol Condensation) : The resulting aldehyde is then reacted with a nitroalkane, such as nitromethane, in the presence of a base. wikipedia.orgwikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond and produces a 3-(2-nitrovinyl)indole intermediate. wikipedia.orgtci-thaijo.org

Reduction : The final step is the reduction of the nitro group of the 3-(2-nitrovinyl)indole. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent often used for this transformation, it can be expensive and sensitive. tci-thaijo.org Alternative reducing systems, such as sodium borohydride (B1222165) (NaBH₄) in combination with a nickel catalyst like nickel(II) acetate (B1210297), provide a milder and often more practical option for converting the nitrovinyl group to the desired ethanamine side chain, completing the synthesis of this compound. tci-thaijo.org

An alternative one-pot method for synthesizing tryptamine (B22526) derivatives involves the direct reductive alkylation of indoles with N-protected aminoethyl acetals, which presents a convergent and versatile approach. acs.orgacs.org

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Temperature Control : Many reactions are highly sensitive to temperature. Maintaining the correct temperature throughout the reaction and during the addition of reagents is crucial. rochester.edu

Stoichiometry and Reagent Addition : The precise ratio of reactants can significantly impact the outcome. Dropwise addition of reagents can help control reaction rates and minimize side reactions. rochester.edu

Solvent and Catalyst Choice : The solvent can influence solubility, reactivity, and reaction pathways. The choice of catalyst, as seen in the reduction step, can determine the efficiency and selectivity of the transformation.

Reaction Monitoring : Closely monitoring the reaction's progress, for instance by using thin-layer chromatography (TLC), allows for quenching the reaction at the optimal time to prevent the formation of degradation products. rochester.edu

Workup and Purification : Careful and thorough workup and purification procedures are essential to isolate the desired product in high purity and minimize losses. rochester.edu

Chemical Reactivity and Derivatization Potential of this compound

The structure of this compound features several reactive sites, allowing for a wide range of chemical modifications.

Electrophilic and Nucleophilic Reactions at the Indole Nucleus

The indole nucleus is generally susceptible to electrophilic attack, with the C-3 position being the most reactive site. bhu.ac.in However, in the target molecule, the C-3 position is already substituted. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) portion of the indole ring deactivates the ring towards further electrophilic substitution compared to unsubstituted indole. Nonetheless, reactions at other positions are possible under specific conditions.

The nitrogen atom of the indole ring can also participate in reactions. For example, it can be alkylated or acylated. bhu.ac.in

The Mannich reaction, which involves an aldehyde, a secondary amine, and an active hydrogen-containing compound, is a classic electrophilic substitution reaction for indoles, typically occurring at C-3. chemtube3d.comclockss.orgresearchgate.netuobaghdad.edu.iq Given that C-3 is occupied, a Mannich-type reaction would be less likely unless it proceeds through an alternative mechanism or at a different position, which would be sterically and electronically less favored.

Functional Group Interconversions on the Ethanamine Moiety

The primary amine of the ethanamine side chain is a key site for derivatization, offering numerous possibilities for creating a diverse library of compounds.

N-Alkylation : The primary amine can be readily alkylated to form secondary or tertiary amines. This can be achieved using various alkylating agents, such as alkyl halides or alcohols in the presence of a catalyst. nih.govbath.ac.uk Reductive amination with aldehydes or ketones is another common method.

N-Acylation : The amine can react with acylating agents like acid chlorides or anhydrides to form amides. nih.gov This transformation is often used to introduce a variety of functional groups and modify the compound's properties.

Condensation Reactions : The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). For example, condensation with 2,4-dichlorobenzaldehyde (B42875) in ethanol (B145695) yields the corresponding imine. nih.gov

These derivatization reactions highlight the versatility of this compound as a scaffold for medicinal chemistry and materials science.

Table 2: Potential Derivatization Reactions of the Ethanamine Moiety

Reaction Type Reagents Product Type
N-Alkylation Alkyl halides, Alcohols/Catalyst Secondary/Tertiary Amines nih.govbath.ac.uk
N-Acylation Acid chlorides, Anhydrides Amides nih.gov

| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) nih.gov |

Formation of Complex Adducts and Conjugates

The chemical reactivity of this compound is significantly influenced by the primary amino group on its ethylamine (B1201723) side chain. This functional group serves as a primary site for the formation of a variety of molecular adducts and conjugates through reactions such as imine formation and N-acylation. These transformations allow for the covalent linkage of the dichlorinated indole scaffold to other molecular entities, thereby expanding its chemical diversity and potential applications.

Schiff Base Formation: The primary amine of this compound can readily react with aldehydes and ketones to form Schiff bases (or imines). This condensation reaction typically involves heating the two reactants in a suitable solvent, such as ethanol. For instance, a well-documented parallel reaction involves the condensation of unsubstituted tryptamine (2-(1H-indol-3-yl)ethan-1-amine) with 2,4-dichlorobenzaldehyde. nih.gov This reaction is conducted by heating the components in ethanol, leading to the formation of the corresponding (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine adduct. nih.gov The resulting C=N double bond in these adducts generally adopts an E configuration. nih.gov Such Schiff bases can also act as ligands, forming stable complexes with various metal ions. nanobioletters.com

N-Acylation and Amide Conjugates: The nucleophilic amino group is also susceptible to acylation by carboxylic acids and their derivatives, leading to the formation of stable amide-linked conjugates. The direct reaction with a carboxylic acid often requires an activating agent to facilitate the formation of the amide bond under mild conditions. Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) are effective for activating carboxylic acids, which can then efficiently acylate amines in a one-pot synthesis. researchgate.net This methodology provides a pathway to link the this compound core to a wide array of molecules, including fatty acids, amino acids, or other functionalized organic acids.

Conjugation to Biological Thiols: Oxidative activation of the indole ring can lead to the formation of conjugates with biological nucleophiles. For example, the oxidized tryptamine derivative, tryptamine-4,5-dione, has been shown to readily react with sulfhydryl groups, such as those in glutathione (B108866) (GSH). nih.gov This reaction results in the formation of a stable glutathione-adduct. nih.gov This suggests that if this compound undergoes similar oxidation of its indole nucleus, it could subsequently be conjugated to cysteine residues in proteins or to glutathione, a key cellular antioxidant. nih.gov

Table 1: Potential Adducts and Conjugates of this compound This table is based on established reactions of the tryptamine scaffold.

Reacting Partner Linkage Type Product Class Reference Example
Aldehydes / Ketones Imine (C=N) Schiff Base nih.gov
Activated Carboxylic Acids Amide (CO-NH) N-Acyl Conjugate researchgate.net

Oxidation and Reduction Pathways

The this compound molecule possesses two primary sites susceptible to redox reactions: the ethylamine side chain and the electron-rich indole ring system. These reactions can be mediated by chemical reagents or enzymatic systems.

Oxidation Pathways:

Side-Chain Oxidation: A major metabolic pathway for tryptamine and its derivatives involves the oxidative deamination of the ethylamine side chain. This reaction is catalyzed by monoamine oxidase (MAO) enzymes. wikipedia.org This process converts the primary amine into an aldehyde, which is subsequently oxidized to a carboxylic acid. For this compound, this pathway would be expected to yield (4,6-dichloro-1H-indol-3-yl)acetic acid.

Indole Ring Oxidation: The indole ring itself is prone to oxidation, primarily through hydroxylation or more extensive oxidation to a dione (B5365651) system.

Hydroxylation: In biological systems, cytochrome P450 (CYP) enzymes are known to hydroxylate tryptamine derivatives at various positions on the indole ring. nih.gov This can lead to the formation of compounds such as 5-hydroxy or 7-hydroxy derivatives. The neurotoxin 5,7-dihydroxytryptamine (B1205766) is a well-known example of a hydroxylated tryptamine. nih.gov

Dione Formation: More potent oxidation can transform the indole ring into an indolequinone or dione. For example, the electrochemical oxidation of serotonin (B10506) (5-hydroxytryptamine) in an acidic medium yields tryptamine-4,5-dione. nih.gov This highly reactive species can participate in further reactions, including conjugation with thiols. nih.gov The presence of electron-withdrawing chlorine atoms on the indole ring of this compound would likely influence the potential and products of such an oxidation.

Reduction Pathways:

The reduction of the indole nucleus in tryptamines is less commonly observed in biological metabolism but can be achieved through chemical synthesis. Strong reducing agents, such as lithium aluminum hydride, are capable of reducing the indole ring. This would convert the aromatic indole system into a non-aromatic indoline (B122111) derivative. While specific studies on the reduction of this compound are not widely documented in the reviewed literature, this pathway remains a chemical possibility for modifying the core structure.

Table 2: Potential Oxidation Products of this compound This table is based on established reactions of the tryptamine scaffold.

Site of Reaction Reagent/Condition Product Type Reference Example
Ethanamine Side Chain Monoamine Oxidase (MAO) Indole-3-acetic acid derivative wikipedia.org
Indole Ring Cytochrome P450 Enzymes Hydroxylated indole derivative nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 4,6 Dichloro 1h Indol 3 Yl Ethanamine and Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(4,6-dichloro-1H-indol-3-yl)ethanamine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively. researchgate.netyoutube.com

In the ¹H NMR spectrum of this compound, the protons on the aromatic indole (B1671886) ring would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The specific positions of the dichloro-substitution at the 4- and 6-positions create a unique splitting pattern for the remaining aromatic protons at the 2, 5, and 7 positions. The proton at C2 of the indole ring typically appears as a singlet or a narrow triplet, while the protons at C5 and C7 would appear as doublets due to meta-coupling, though their exact chemical shifts are influenced by the strong electron-withdrawing nature of the chlorine atoms. The ethylamine (B1201723) sidechain protons would produce characteristic signals in the upfield region (typically 2.5-3.5 ppm), usually as two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups. The labile protons, NH on the indole ring and NH₂ on the amine, would appear as broad singlets that can be exchanged with deuterium (B1214612) oxide (D₂O). youtube.comclockss.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the chlorine atoms (C4 and C6) would be significantly shifted downfield. The other aromatic carbons and the side-chain carbons would have chemical shifts consistent with substituted indole structures. researchgate.netdocbrown.info Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), can be used to definitively correlate each proton signal with its directly attached carbon atom, confirming the structural assignment. clockss.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-H~11.0 (broad s)-
C2-H~7.3 (s)~125
C3-~110
C3a-~128
C4-~127 (C-Cl)
C5-H~7.1 (d)~122
C6-~129 (C-Cl)
C7-H~7.5 (d)~114
C7a-~136
α-CH₂~3.1 (t)~27
β-CH₂~3.0 (t)~40
NH₂Variable (broad s)-

Note: Predicted values are based on data for indole and substituted tryptamine (B22526) analogues. Actual values may vary depending on solvent and experimental conditions. youtube.comclockss.orgrsc.org

Utilization of Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. pacificbiolabs.com For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₀H₁₀Cl₂N₂) by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or [M+H]⁺). The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with relative intensities of approximately 9:6:1 for the [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ ions, respectively.

Electron Ionization (EI) mass spectrometry typically induces predictable fragmentation of tryptamine analogues. libretexts.org The most common fragmentation pathway for tryptamines is the cleavage of the Cα-Cβ bond of the ethylamine side chain (β-cleavage), resulting in the formation of a stable immonium ion. researchgate.netmdpi.com For this compound, this would lead to a prominent fragment corresponding to the dichlorinated indolemethylidene immonium cation. Another characteristic fragmentation is α-cleavage, the loss of the amine group. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

IonPredicted m/zDescription
[M]⁺˙228/230/232Molecular ion (showing Cl isotope pattern)
[M-CH₂NH₂]⁺198/200/202Fragment from β-cleavage
[M-NH₂]⁺212/214/216Fragment from α-cleavage

Note: m/z values correspond to the most abundant chlorine isotopes (³⁵Cl, ³⁷Cl). researchgate.netmdpi.com

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique can unambiguously establish the molecular structure, conformation, and the nature of intermolecular interactions in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

In addition to classical hydrogen bonds, the presence of chlorine atoms introduces the possibility of other significant interactions. Halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophile like the amine nitrogen or the π-system of the indole ring, could play a role in the crystal packing. mdpi.com Weaker interactions, such as C-H···π interactions and π-π stacking between the indole rings of adjacent molecules, are also common in the crystal structures of such aromatic compounds and contribute to the stability of the crystal lattice. najah.edu The specific arrangement of these interactions defines the supramolecular assembly of the compound in the solid state. nih.govchemrxiv.org

Determination of Molecular Conformation and Dihedral Angles

X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and dihedral (torsion) angles within the molecule. The conformation of the ethylamine side chain relative to the indole ring is of particular interest and is defined by several key dihedral angles. researchgate.net In many tryptamine structures, the side chain adopts a folded or gauche conformation, which may be stabilized by intramolecular interactions. nih.gov

Table 3: Typical Dihedral Angles in Tryptamine Analogues from Crystallographic Data

Dihedral AngleTypical Range (°)Description
χ1 (N1-C2-C3-Cα)±60° to ±180°Orientation of the side chain relative to the indole C2-C3 bond
χ2 (C2-C3-Cα-Cβ)±60° to ±180°Rotation around the C3-Cα bond
ψ (C3-Cα-Cβ-N)±60° (gauche) or 180° (anti)Conformation of the ethylamine chain

Note: Values are generalized from studies on various tryptamine derivatives. researchgate.netnih.gov

Chromatographic and Other Analytical Techniques for Purity and Identity Confirmation in Research

Chromatographic methods are fundamental for assessing the purity of synthesized compounds and confirming their identity against a reference standard. criver.comnih.gov High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for the analysis of tryptamine derivatives in research settings. japsonline.com

HPLC, particularly reverse-phase HPLC (RP-HPLC), is a highly effective technique for separating tryptamines from starting materials, byproducts, and other impurities. google.com A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). japsonline.comnih.gov Detection is often achieved using a UV detector, as the indole ring possesses a strong chromophore. The identity of this compound can be confirmed by matching the retention time of the sample peak with that of a certified reference standard analyzed under identical conditions. pacificbiolabs.com

TLC offers a rapid and cost-effective method for qualitative analysis. critical.consulting For tryptamines, silica (B1680970) gel plates are used as the stationary phase. A suitable mobile phase, often a mixture of a nonpolar solvent like ethyl acetate (B1210297) and a polar solvent like methanol with a small amount of base (e.g., triethylamine) to prevent peak tailing, is used to develop the plate. nih.govresearchgate.net The separated spots can be visualized under UV light or by using a staining agent. The identity is confirmed by comparing the Retention Factor (Rf) value of the sample spot to that of a reference standard on the same plate.

Table 4: Example Chromatographic Conditions for Tryptamine Analysis

TechniqueStationary PhaseExample Mobile PhaseDetection
HPLCReverse Phase C18Acetonitrile/Methanol/Ammonium Acetate BufferUV Detector (e.g., at 280 nm)
TLCSilica Gel 60 F₂₅₄Ethyl Acetate/Methanol/Triethylamine (B128534)UV Light (254 nm) or Staining Reagent

Note: These are general conditions and must be optimized for the specific compound. japsonline.comnih.gov

Structure Activity Relationship Sar Studies and Rational Design of 2 4,6 Dichloro 1h Indol 3 Yl Ethanamine Analogues

Impact of Halogen Substituents on Biological Potency and Selectivity

The presence, position, and nature of halogen substituents on the indole (B1671886) ring are critical determinants of the biological activity of many natural and synthetic compounds. nih.gov Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets. nih.gov

Positional Isomerism and Halogen Effects

The specific placement of halogen atoms on the indole nucleus can lead to dramatic differences in biological potency. Studies on related halogenated indole alkaloids have shown that substitution at certain positions can enhance activity, while substitution at others can be detrimental. nih.gov For instance, in the meridianin class of indole alkaloids, a single bromine substitution at either the C-5 or C-6 position of the indole ring leads to a notable improvement in inhibitory potency against certain protein kinases. nih.gov Conversely, the addition of a chlorine atom at the C-4 position in meriolin analogues results in decreased potency compared to the non-halogenated parent compound. nih.gov

This positional dependence is further highlighted in studies of other indole derivatives. For example, research on indole-2-carboxamides has shown that the position of substituents is crucial for their inhibitory activity against various enzymes. nih.gov The differential effects underscore the importance of the steric and electronic environment of the binding pocket of the target protein.

Interactive Data Table: Positional Effects of Halogenation on Indole Alkaloid Activity

Compound ClassHalogen PositionObserved Effect on Potency
MeridianinsC-5 or C-6 (mono-bromo)Considerable improvement nih.gov
MeridianinsDi-bromo substitutedSlightly reduced nih.gov
MeriolinsC-4 (chloro)Decreased potency nih.gov
MeriolinsC-5 (bromo)Drop in inhibitory activity nih.gov
MeriolinsC-7 (bromo) with C-4 (hydroxyl)Best inhibitory activity for CDK1/CDK5 nih.gov

Differential Effects of Various Halogen Atoms

The type of halogen atom (fluorine, chlorine, bromine, or iodine) also plays a significant role in modulating biological activity. These differences arise from the distinct properties of each halogen, including atomic size, electronegativity, and the ability to form halogen bonds. medtigo.com

In a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) analogs, which share a substituted aromatic system, electron-withdrawing substitutions on one of the benzene (B151609) rings, including fluorine, bromine, and chlorine, were shown to have stronger activity. nih.gov This suggests that the electronic effects of the halogens are crucial for the compound's interaction with its target, PPARγ. nih.gov In contrast, analogs with electron-donating methyl groups showed diminished activity. nih.gov

The ability of halogens to participate in halogen bonding can also be a key factor in ligand recognition and binding. medtigo.com This non-covalent interaction can contribute to the stabilization of the ligand-protein complex, thereby enhancing biological activity. medtigo.com

Role of Modifications to the Ethanamine Side Chain

The ethanamine side chain at the C-3 position of the indole ring is a common feature in many biologically active tryptamines and is a key site for structural modification. Alterations to this side chain, including N-alkylation and α-alkylation, can significantly impact pharmacological properties.

N-alkylation of tryptamine (B22526) and the related phenethylamine (B48288) can be achieved using various synthetic methods, including the use of alcohols as alkylating agents in the presence of a catalyst. nih.govrsc.orgscholarsportal.info These modifications can influence a compound's affinity and selectivity for different receptors. Similarly, α-alkylation of the ethanamine side chain has been explored to modulate biological activity. nih.gov The introduction of a methyl group at the alpha position of the side chain, as seen in α-methyltryptamine, can alter the compound's metabolic stability and pharmacological profile. nih.gov

The conformation of the ethylamine (B1201723) side chain relative to the indole ring is also an important factor. Spectroscopic studies have shown that in tryptamine, the side chain can adopt a conformation stabilized by an intramolecular interaction between the amino group and the π system of the pyrrole (B145914) ring. researchgate.net This preferred conformation can influence how the molecule fits into a receptor's binding site.

Influence of Substituents on the Indole Nitrogen and Carbon Positions

Substitution at the indole nitrogen (N-1) and other carbon positions of the indole ring provides another avenue for modifying the biological activity of indole ethanamine analogs.

Studies have shown that the N-1 position of the indole ring is a reactive site amenable to substitution. nih.govresearchgate.net Methylation of the indole nitrogen in meridianin analogs has been found to be important for their kinase inhibitory and antiproliferative activities. nih.gov Similarly, in a series of indole-2-carboxamides, N-methylated analogs performed significantly better as TRPV1 agonists, a result attributed to increased lipophilicity which is crucial for crossing cell membranes. mdpi.com The introduction of various alkyl or aryl groups at the N-1 position can be achieved through methods like base-catalyzed reactions with corresponding alkylating agents. umich.edumdpi.com

Substitution at other carbon positions of the indole ring also has a profound impact. For instance, in a series of PPARα regulators, a bromine atom at the C-6 position was found to significantly enhance bioactivity. nih.gov The introduction of substituents at various positions can lead to steric or electronic effects that either favor or hinder binding to the target protein. nih.govmdpi.com

Interactive Data Table: Effect of Indole Ring Substitution on Biological Activity

Compound ClassSubstitution PositionSubstituentObserved Effect
MeridianinsN-1MethylImportant for kinase inhibitory activity nih.gov
Indole-2-carboxamidesN-1MethylEnhanced TRPV1 agonist activity mdpi.com
PPARα RegulatorsC-6BromoEnhanced bioactivity nih.gov
MeriolinsC-4Hydroxyl (with C-7 Bromo)Best inhibitory activity for CDK1/CDK5 nih.gov

Rational Design Principles for Optimized Indole Ethanamine Scaffolds

The rational design of optimized indole ethanamine scaffolds leverages the SAR data to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov This process often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict how a designed molecule will interact with its biological target. nih.govnih.gov

A key principle in the rational design of these compounds is the use of the indole scaffold as a privileged structure. mdpi.com The indole ring system is found in a vast number of biologically active natural products and approved drugs, making it a versatile starting point for drug discovery. nih.gov By understanding the specific interactions that different parts of the molecule make with the target protein, researchers can make informed decisions about which modifications are likely to lead to improved activity.

For example, if a particular region of the binding pocket is hydrophobic, introducing lipophilic groups on the indole ring or side chain may enhance binding. nih.gov Conversely, if a hydrogen bond is crucial for activity, ensuring the presence of a hydrogen bond donor or acceptor at the correct position is essential. nih.gov Fragment-based approaches can also be used, where small molecular fragments are designed and optimized to bind to specific sub-pockets of the target protein. nih.gov

The ultimate goal of rational design is to create molecules that are not only potent but also have favorable drug-like properties, such as good solubility and metabolic stability, to maximize their therapeutic potential. nih.gov

Computational Approaches in the Study of 2 4,6 Dichloro 1h Indol 3 Yl Ethanamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com It is widely employed to understand how a ligand, such as 2-(4,6-dichloro-1H-indol-3-yl)ethanamine, might interact with a protein's binding site.

In a typical molecular docking study, a three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). jocpr.com The ligand's structure is then computationally "docked" into the protein's active site. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

For indole (B1671886) derivatives, molecular docking has been successfully used to investigate their interactions with a variety of receptors. nih.gov For instance, studies on indole-based compounds have explored their binding to targets like nicotinic acetylcholine (B1216132) receptors. jocpr.com In such studies, key interactions like hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the binding pocket are identified. For this compound, the dichloro-substitution on the indole ring would significantly influence its electronic and steric properties, which in turn would affect its binding mode and affinity for a target receptor.

A hypothetical docking study of this compound against a serotonin (B10506) receptor might reveal the following types of interactions:

Hydrogen Bonding: The amine group of the ethanamine side chain and the N-H group of the indole ring could act as hydrogen bond donors.

Halogen Bonding: The chlorine atoms on the indole ring could form halogen bonds with electron-rich residues in the binding pocket.

Hydrophobic Interactions: The indole ring itself is hydrophobic and would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Interactive Data Table: Example of Docking Results for an Indole Derivative

Target ProteinPDB IDLigandDocking Score (kcal/mol)Key Interacting Residues
Acetylcholine Binding Protein2XNU(2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate (B1210297)-8.5TYR A 93, TRP A 147, LEU A 119
Dihydrofolate Reductase1DDS2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide-9.0ASP 21, SER 59, TYR 22

This table is illustrative and based on data from related compounds to demonstrate the type of information obtained from molecular docking studies. jocpr.commdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-receptor complex. mdpi.com

For a flexible molecule like this compound, MD simulations can reveal:

Conformational Preferences: The molecule can adopt various conformations due to the rotatable bonds in the ethanamine side chain. MD simulations can identify the most stable conformations in different environments (e.g., in solution or within a binding site).

Binding Stability: By simulating the ligand-protein complex over a period of time (typically nanoseconds to microseconds), the stability of the binding pose predicted by docking can be assessed. If the ligand remains stably bound, it suggests a favorable interaction.

Water Dynamics: MD simulations can also shed light on the role of water molecules in the binding pocket, which can be crucial for mediating ligand-protein interactions.

In studies of related compounds, MD simulations have been used to confirm the stability of docking poses and to understand the dynamic nature of the interactions. nih.gov For this compound, an MD simulation would likely show that the dichloro-indole core remains relatively rigid, while the ethanamine side chain exhibits greater flexibility.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are used to study the electronic structure and properties of molecules with high accuracy. These methods can be used to calculate a wide range of properties, including:

Molecular Orbitals: Understanding the distribution of electrons in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can reveal regions that are electron-rich (negatively charged) or electron-poor (positively charged), which is important for understanding intermolecular interactions.

Reaction Mechanisms: QM calculations can be used to model chemical reactions, helping to predict the most likely pathways and transition states.

For this compound, QM calculations could be used to precisely determine the effects of the two chlorine atoms on the electronic properties of the indole ring. The electron-withdrawing nature of the chlorine atoms would be expected to influence the molecule's reactivity and its ability to participate in various types of interactions.

Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org A QSAR model is a mathematical equation that relates a set of molecular descriptors (numerical representations of a molecule's properties) to the observed activity.

To build a QSAR model for a series of indole derivatives, the following steps are typically taken:

Data Collection: A dataset of compounds with their measured biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, such as steric, electronic, and hydrophobic parameters, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity. semanticscholar.org

Model Validation: The predictive power of the model is assessed using various statistical metrics.

QSAR studies on indole derivatives have been used to identify the key structural features that contribute to their activity. mdpi.comresearchgate.net For example, a QSAR model might reveal that the presence of electron-withdrawing groups at specific positions on the indole ring enhances the activity. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Interactive Data Table: Example of a 2D-QSAR Model for Anti-Influenza Activity of Indole Derivatives

ModelR² (training set)Q² (test set)Key Descriptors
GFA-MLR0.88610.7864ATSC5m, SpMin5_Bhi, RDF055p
GFA-ANN0.89800.8884ATSC5m, SpMin5_Bhi, RDF055p

This table is based on a study of 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives and illustrates the statistical parameters used to evaluate QSAR models. semanticscholar.org

Exploration of Advanced Indole Ethanamine Derivatives for Research Applications

Design and Synthesis of Novel Indole (B1671886) Ethanamine Analogues

The design of novel indole ethanamine analogues is often guided by the structural features of known biologically active compounds and computational modeling. The synthesis of these derivatives typically begins with a commercially available indole precursor, such as tryptamine (B22526).

A common synthetic strategy involves the protection of the amino group of the ethylamine (B1201723) side chain, frequently with a tert-butyloxycarbonyl (Boc) group. This allows for selective modification of the indole ring. For instance, the synthesis of tert-butyl (2-(1H-indol-3-yl) ethyl) carbamate (B1207046) can be achieved by reacting tryptamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) (Et₃N). mdpi.comnih.gov

Further modifications can be introduced at various positions of the indole ring. For example, halogenation at the C4 and C6 positions to produce the 4,6-dichloro substitution pattern can be achieved using appropriate halogenating agents. The synthesis of related compounds, such as 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, typically involves nucleophilic substitution reactions starting from 4,6-dichloroindole derivatives under an inert atmosphere. Another synthetic approach involves the condensation of tryptamine with an aldehyde, such as 2,4-dichlorobenzaldehyde (B42875), to form a Schiff base, which can then be further modified. nih.gov

The synthesis of more complex analogues may involve multiple steps, including protection of the indole nitrogen, oxidation, and reduction reactions to introduce different functional groups. mdpi.comnih.gov For example, the indole nitrogen can be protected with a group like p-methoxybenzyl (PMB), followed by reactions at other positions of the molecule. nih.gov

Evaluation of Derivatives in Diverse Biological Assays

Indole ethanamine derivatives have been evaluated in a variety of biological assays to determine their potential as research tools and therapeutic leads. These assays have explored their activity in several key biological areas:

Lipid Metabolism Regulation: A series of novel indole ethylamine derivatives were designed and synthesized to target peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), which are important in lipid metabolism. mdpi.comnih.gov In in vitro assays using oleic acid-induced AML12 hepatocytes, one of the lead compounds demonstrated a significant reduction in intracellular triglyceride levels, outperforming the commercial PPARα agonist fenofibrate. mdpi.comresearchgate.net This compound was also shown to upregulate the expression of enzymes involved in fatty acid oxidation. nih.gov

STING Inhibition: Based on the structures of known covalent STING (stimulator of interferon genes) inhibitors, a novel series of indole derivatives were designed and evaluated for their ability to inhibit STING-dependent inflammation. nih.gov Several of these compounds showed potent STING inhibitory activity in cell-based assays. nih.gov

Antimycobacterial Activity: Indole derivatives, specifically 1,4-azaindoles, have been identified as potent inhibitors of decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.govnih.gov This has led to the development of indole-based compounds with excellent in vitro and in vivo antimycobacterial potency. nih.gov

Anti-platelet Aggregation: To address the limitations of poor bioavailability and solubility of some indole compounds, a new class of indole derivatives conjugated with a triazole linker and various amino acids was designed. nih.gov Several of these conjugates exhibited significant anti-platelet aggregation effects, comparable to aspirin, highlighting their potential as antithrombotic agents. nih.gov

Below is a table summarizing the biological activities of representative indole ethanamine derivatives.

Table 1: Biological Activities of Indole Ethanamine Derivatives
Derivative Class Target/Assay Key Findings Reference
Indole ethylamine derivatives PPARα/CPT1 activation, Triglyceride reduction in AML12 cells Reduced intracellular triglyceride levels more effectively than fenofibrate. mdpi.comresearchgate.net mdpi.comnih.govnih.govresearchgate.net
Indole derivatives STING inhibition Potent inhibitory activity in cell-based assays. nih.gov nih.gov
1,4-Azaindoles DprE1 inhibition in M. tuberculosis Excellent in vitro and in vivo antimycobacterial potency. nih.gov nih.govnih.gov

Lead Optimization Strategies and Identification of Research Probes

Lead optimization is a critical step in the development of indole ethanamine derivatives as research probes. The primary goals are to enhance potency, selectivity, and metabolic stability while minimizing off-target effects.

One successful lead optimization effort focused on 1,4-azaindoles as antimycobacterial agents. nih.gov The initial leads suffered from high metabolic turnover in mice and off-target activity against phosphodiesterase 6 (PDE6). nih.gov Through systematic structural modifications, researchers were able to develop compounds with improved metabolic stability and a robust pharmacokinetic profile, devoid of the PDE6 liability. nih.gov These optimized compounds demonstrated efficacy in a rat model of chronic tuberculosis infection. nih.gov

Another lead optimization study focused on ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor. nih.gov By shifting from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide, a significant increase in potency was achieved. nih.gov Further evaluation of pharmacokinetic parameters in dogs led to the identification of a clinical candidate, AZD1283, which showed a favorable therapeutic index. nih.gov

The development of research probes also includes the creation of fluorescent sensors. Novel indole derivatives have been designed as pH-responsive fluorescent probes. mdpi.comresearchgate.net These probes often utilize a donor-π-acceptor (D-π-A) architecture and can exhibit aggregation-induced emission (AIE) properties, making them suitable for various detection applications. mdpi.com

The following table outlines lead optimization strategies for indole derivatives.

Table 2: Lead Optimization Strategies for Indole Derivatives
Initial Lead Series Identified Issues Optimization Strategy Outcome Reference
1,4-Azaindoles (Antimycobacterial) High metabolic turnover, PDE6 off-target activity Structural modifications to improve stability and selectivity Potent, metabolically stable compounds with no PDE6 liability and in vivo efficacy. nih.gov nih.gov
Ethyl 6-aminonicotinate acyl sulfonamides (P2Y12 antagonists) Suboptimal potency Shift from 5-chlorothienyl to benzyl sulfonamides Significantly increased potency and identification of a clinical candidate. nih.gov nih.gov

Development of Indole Ethanamine Conjugates and Prodrugs for Research Tools

To overcome challenges such as poor solubility, limited permeability, and rapid metabolism, indole ethanamine derivatives have been developed into conjugates and prodrugs for use as research tools.

Prodrugs are inactive or less active molecules that are converted into the active form in the body. This approach has been explored for 5-HT1-like receptor agonists, where indole derivatives were designed as prodrugs to improve metabolic stability and bioavailability. google.com

Conjugation is another effective strategy. A novel class of indole derivatives was synthesized by conjugating them with a triazole linker and various amino acids. nih.gov This approach aimed to enhance solubility and bioavailability. The resulting conjugates not only showed improved permeability but also possessed significant antioxidant and anti-platelet aggregation properties. nih.gov

The development of fluorescent probes can also be considered a form of conjugation, where the indole scaffold is linked to other chemical moieties to create a sensor molecule. For instance, styrylcyanine-based pH probes have been developed by bridging non-N-substituted indole derivatives with 4-(diphenylamino) benzaldehyde. mdpi.com These probes exhibit pH-dependent fluorescence, making them valuable for in vivo imaging. mdpi.com

Future Perspectives and Emerging Avenues in 2 4,6 Dichloro 1h Indol 3 Yl Ethanamine Research

Integration of Omics Technologies for Comprehensive Biological Profiling

Currently, there are no published studies that have utilized omics technologies to create a comprehensive biological profile of 2-(4,6-dichloro-1H-indol-3-yl)ethanamine. In future research, should this compound be investigated, a multi-omics approach would be invaluable for elucidating its biological effects. This could involve transcriptomics (to study changes in gene expression), proteomics (to analyze alterations in protein levels), and metabolomics (to observe shifts in metabolic pathways) in cellular or animal models treated with the compound. Such an approach would provide a systems-level understanding of its mechanism of action and potential therapeutic or toxicological properties.

Advanced Methodologies for High-Throughput Screening and Lead Discovery

There is no information available in the scientific literature regarding the use of this compound in high-throughput screening (HTS) campaigns or its identification as a lead compound. Hypothetically, if this compound were to be screened, advanced HTS methodologies could be employed to test its activity against a wide array of biological targets. Techniques such as automated microscopy, fluorescence-based assays, and label-free detection methods could rapidly assess its effects in various disease models. The data generated from such screens would be essential for identifying potential therapeutic applications.

Development of Chemical Probes for Uncovering New Biological Mechanisms

The development of this compound as a chemical probe has not been described in any published research. Chemical probes are powerful tools for studying protein function and biological pathways. To develop this compound as a probe, it would need to be modified, for example, by attaching a fluorescent tag or a reactive group for covalent labeling of its biological target. This would enable researchers to visualize its distribution in cells, identify its binding partners, and uncover novel biological mechanisms.

Potential for Novel Research Tool Development

Given the lack of existing research, the potential of this compound as a novel research tool remains unexplored. The development of any new compound into a research tool requires a thorough understanding of its biological activity, specificity, and mechanism of action. Future investigations would first need to establish these fundamental properties before its utility as a tool for studying specific biological questions could be realized.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(4,6-dichloro-1H-indol-3-yl)ethanamine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves halogenation of indole precursors followed by substitution or condensation reactions. For example, 4,6-dichloroindole derivatives can react with ethanamine under acidic or reflux conditions (e.g., in acetonitrile) to form the target compound. Temperature control (~80–100°C) and pH adjustment (using HCl to stabilize the amine group) are critical for maximizing yield (60–75%) and purity . Characterization via NMR (e.g., δ ~3.2 ppm for -CH2NH2) and mass spectrometry (m/z 243.1 [M+H]+) confirms structural integrity .

Q. How is the crystallographic structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data refined using SHELXL for small-molecule structures. The indole ring system (planar geometry) and ethanamine side chain (bond angles ~109.5°) are validated against experimental data. Discrepancies in Cl-Cl distances (e.g., 3.4 Å vs. 3.2 Å) may arise from crystal packing effects, requiring iterative refinement .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • NMR : 1H/13C NMR identifies positional isomers (e.g., 4,6-dichloro vs. 5,7-dichloro) via coupling patterns.
  • IR : N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) confirm functional groups.
  • HPLC-MS : Quantifies purity (>95%) and detects degradation products under accelerated stability testing (40°C/75% RH for 28 days) .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4,6-dichloro groups create electron-deficient indole rings, facilitating Suzuki-Miyaura coupling (e.g., with aryl boronic acids at 80°C). Steric hindrance at the 3-position (ethanamine chain) limits regioselectivity, requiring Pd(PPh3)4 catalysts and microwave-assisted heating (120°C, 30 min) for optimal yields (~50–60%) . Computational DFT studies (B3LYP/6-31G*) predict activation barriers for competing reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., serotonin receptor binding vs. antimicrobial effects)?

  • Methodological Answer :

  • Dose-Response Analysis : EC50 values vary due to assay conditions (e.g., HEK293 vs. CHO cells). Normalize data to internal controls (e.g., 5-HT1A reference agonists).
  • Structural Analog Comparison : Trimethylated analogs (e.g., 2,4,7-trimethyl derivatives) show enhanced receptor affinity (Ki = 12 nM vs. 45 nM for parent compound) but reduced antimicrobial potency, suggesting divergent mechanisms .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .

Q. How can impurities (e.g., dechlorinated byproducts) be minimized during large-scale synthesis?

  • Methodological Answer :

  • Process Optimization : Use anhydrous solvents (DMF, THF) and slow addition of halogenating agents (e.g., POCl3) at 0°C to suppress side reactions.
  • Purification : Sequential column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) reduces impurity levels to <0.5% .
  • QC Protocols : LC-MS tracking of m/z 207.0 ([M-Cl]+) identifies residual byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.